molecular formula C13H15NO3 B2425135 3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone CAS No. 123438-75-5

3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone

Cat. No.: B2425135
CAS No.: 123438-75-5
M. Wt: 233.267
InChI Key: PWTMXXFSSKUZQM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone is an organic compound belonging to the family of cyclic ketones It is characterized by its unique structure, which includes a furanone ring and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone typically involves the condensation of 2-methoxyaniline with an appropriate furanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-1-(2-hydroxyanilino)ethylidene]dihydro-2(3H)-furanone
  • 3-[(E)-1-(2-chloroanilino)ethylidene]dihydro-2(3H)-furanone
  • 3-[(E)-1-(2-nitroanilino)ethylidene]dihydro-2(3H)-furanone

Uniqueness

3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone is unique due to the presence of the methoxy group on the aniline moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(3E)-3-[1-(2-methoxyanilino)ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-7-8-17-13(10)15)14-11-5-3-4-6-12(11)16-2/h3-6,14H,7-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTMXXFSSKUZQM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.